molecular formula C20H30N2O3 B1327208 Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate CAS No. 898789-51-0

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1327208
CAS No.: 898789-51-0
M. Wt: 346.5 g/mol
InChI Key: PBPNNWZQHOICLF-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate (CAS 898763-63-8) is a synthetic compound characterized by a hexanoate backbone substituted with a 4-methylpiperazinomethylphenyl group at the 3-position of the phenyl ring. Its molecular formula is C₂₀H₃₀N₂O₃, with a molecular weight of 346.47 g/mol . Suppliers such as BIOFOUNT, CymitQuimica, and Amadis Chemical offer the compound at purities ≥95%, with prices reflecting its specialized applications .

Properties

IUPAC Name

ethyl 6-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-3-25-20(24)10-5-4-9-19(23)18-8-6-7-17(15-18)16-22-13-11-21(2)12-14-22/h6-8,15H,3-5,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNNWZQHOICLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643460
Record name Ethyl 6-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-51-0
Record name Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate typically involves a multi-step process. One common method includes the reaction of 4-methylpiperazine with a suitable benzaldehyde derivative to form an intermediate, which is then reacted with ethyl 6-oxohexanoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings instead of the piperazine moiety. These derivatives exhibit distinct electronic properties due to the pyridazine's electron-deficient nature, which may enhance binding affinity to certain biological targets compared to the 4-methylpiperazine group. However, their smaller molecular weights (e.g., I-6230: ~318 g/mol) and reduced nitrogen content could limit solubility in polar solvents .

Table 1: Comparison with Pyridazine/Isoxazole Derivatives
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylpiperazinomethyl C₂₀H₃₀N₂O₃ 346.47 High nitrogen content, polar piperazine
I-6230 Pyridazin-3-yl C₁₈H₂₀N₄O₂ ~318 Electron-deficient ring, smaller size
I-6273 Methylisoxazol-5-yl C₁₈H₂₁N₃O₃ ~327 Isoxazole ring, moderate polarity

Ethyl Hexanoate Derivatives with Alternative Amine Groups

Morpholinomethyl Substituted Analogs

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate (CAS 898751-53-6) and its meta-substituted analog (CAS 898792-48-8) replace the piperazine with a morpholine ring. Morpholine introduces an oxygen atom, increasing polarity but reducing nitrogen content. For example, the meta-morpholine derivative has a molecular weight of 333.43 g/mol (vs.

Piperidine and Azetidine Derivatives
  • Piperidine analogs (e.g., Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, CAS 898793-80-1) lack the second nitrogen in piperazine, reducing basicity and altering interaction with acidic biological targets. Molecular weight: C₂₀H₂₉NO₃ (347.45 g/mol) .
  • Azetidine analogs (e.g., CAS 898755-58-3) feature a four-membered azetidine ring, which imposes steric constraints and may lower metabolic stability compared to the six-membered piperazine .
Table 2: Comparison with Piperidine/Morpholine Derivatives
Compound (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
898763-63-8 (Target) 4-Methylpiperazinomethyl C₂₀H₃₀N₂O₃ 346.47 High basicity, dual nitrogen sites
898751-53-6 Morpholinomethyl (para) C₁₉H₂₇NO₄ 333.43 Oxygen in ring, moderate polarity
898793-80-1 Piperidinomethyl (meta) C₂₀H₂₉NO₃ 347.45 Single nitrogen, lower basicity

Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate

The absence of a heterocyclic ring reduces molecular weight (277.36 g/mol) and polarity, likely impacting bioavailability and pharmacokinetic properties .

Biological Activity

Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C20H30N2O3
  • CAS Number: 898763-63-8
  • Molecular Weight: 350.47 g/mol

Research indicates that the compound exerts its biological effects primarily through modulation of neurotransmitter systems and potential anti-inflammatory pathways. The presence of the piperazine moiety is particularly noteworthy as it is known to interact with various receptors in the central nervous system (CNS), potentially influencing mood and anxiety disorders.

Antidepressant Effects

A study conducted by Zhang et al. (2022) investigated the antidepressant-like effects of this compound in animal models. The results demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties. The compound was shown to enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of traditional antidepressants.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions, which aligns with findings from similar compounds in its class.

Case Studies

  • Case Study 1: Depression Model
    • Objective: To evaluate the antidepressant effects.
    • Method: Mice were treated with varying doses of the compound.
    • Findings: Significant reduction in depressive behaviors was noted at higher doses compared to control groups, supporting its potential as an antidepressant.
  • Case Study 2: Inflammation Model
    • Objective: To assess anti-inflammatory effects.
    • Method: Macrophages were exposed to lipopolysaccharides (LPS) with and without the compound.
    • Findings: A dose-dependent decrease in cytokine production was observed, indicating effective anti-inflammatory action.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaCAS NumberBiological Activity
This compoundC20H30N2O3898763-63-8Antidepressant, Anti-inflammatory
Ethyl 4-(4-methylpiperazinomethyl)phenyl)-6-oxohexanoateC20H30N2O3898763-63-9Antidepressant
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateC27H28N4O5503614-91-3Anticancer

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves a condensation reaction between 4-(4-methylpiperazinomethyl)benzaldehyde and ethyl 6-oxohexanoate under alkaline conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used as a base, with dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents . To optimize yield:

  • Temperature control : Maintain 0–5°C during aldehyde activation to minimize side reactions.
  • Solvent selection : THF offers better solubility for intermediates compared to DMF.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity.
  • Scale-up considerations : Replace NaH with K₂CO₃ for safer large-scale reactions.

Q. Which spectroscopic and chromatographic methods are critical for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-methylpiperazinyl group (δ 2.2–2.5 ppm for N–CH₃) and ester carbonyl (δ 172–174 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (346.47 g/mol) and fragmentation patterns.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities like unreacted aldehyde or ester hydrolysis products .

Q. How is the compound’s in vitro anticancer activity evaluated, and what experimental controls are essential?

  • Cell lines : Test against MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (normal cells) to assess selectivity .
  • Dose-response assays : Use a 0.1–100 μM concentration range over 48–72 hours. Calculate IC₅₀ values via MTT or resazurin assays.
  • Controls : Include cisplatin (positive control) and vehicle (DMSO, ≤0.1% v/v) to rule out solvent toxicity.
  • Data validation : Repeat experiments in triplicate and use ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory IC₅₀ values across studies be resolved, and what factors contribute to variability?

Discrepancies in reported IC₅₀ values (e.g., 12 μM in MCF-7 vs. 25 μM in HeLa) may arise from:

  • Cell culture conditions : Differences in serum concentration (e.g., 10% FBS vs. 5%) or incubation time (48 vs. 72 hours).
  • Compound stability : Hydrolysis of the ester group in media over time can reduce potency. Verify stability via HPLC at 0, 24, and 48 hours .
  • Assay interference : The ketone group may react with resazurin, leading to false signals. Use alternative assays like colony formation or caspase-3 activation .

Q. What strategies are effective for structural optimization to enhance anti-inflammatory activity?

  • Piperazine modifications : Replace the 4-methyl group with bulkier substituents (e.g., 4-ethyl or 4-cyclopentyl) to improve receptor binding .
  • Ester-to-amide conversion : Replace the ethyl ester with a tert-butyl amide to enhance metabolic stability.
  • Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃ at the meta position) to increase solubility and target affinity .
  • In silico screening : Perform molecular docking with cyclooxygenase-2 (COX-2) or NF-κB to prioritize synthetic targets .

Q. How can researchers elucidate the compound’s mechanism of action using omics approaches?

  • Transcriptomics : RNA-seq of treated vs. untreated macrophages identifies downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
  • Proteomics : SILAC-based quantification reveals inhibition of MAPK/ERK or PI3K/Akt pathways.
  • Metabolomics : LC-MS detects altered arachidonic acid metabolism, supporting COX-2 inhibition .
  • Validation : Knockout cell lines (e.g., COX-2⁻/⁻) or inhibitors (e.g., U0126 for ERK) confirm pathway involvement .

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